molecular formula C₁₁H₉NO₂ B1148188 (E)-Methyl 3-(4-cyanophenyl)acrylate CAS No. 52116-83-3

(E)-Methyl 3-(4-cyanophenyl)acrylate

Cat. No. B1148188
CAS RN: 52116-83-3
M. Wt: 187.19
InChI Key:
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Description

(E)-Methyl 3-(4-cyanophenyl)acrylate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a type of acrylate that is commonly used in the synthesis of organic compounds and pharmaceuticals.

Scientific Research Applications

  • Fluorescence Characteristics and Anticancer Activity : The E and Z isomeric intermediates of related compounds have been synthesized, showing that E, E isomers displayed higher quantum efficiency with longer fluorescent lifetime than E, Z isomers. Notably, the E, E isomers proved to have better aggregation-induced emission (AIE) properties, while an E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).

  • Drug Release from Polymeric Hydrogels : Novel crosslinkers based on similar structures have been synthesized for creating polymeric hydrogels, which were used for drug release studies. The drug-releasing rate from these hydrogels was dependent on factors like crosslinking density and pH (A. Arun & B. Reddy, 2005).

  • Copolymerization with Methyl Methacrylate : A study focused on the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, revealing that the thermal stability of the copolymer increases with a higher mole fraction of CPA content in the copolymer (P. Vijayanand et al., 2009).

  • Corrosion Inhibition : Research has been conducted on synthetic acrylamide derivatives, including similar compounds, for their effectiveness as corrosion inhibitors for copper in acidic solutions. These compounds showed potential as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022).

  • Synthesis and Characterization of Homopolymers and Copolymers : The synthesis and characterization of homopolymers and copolymers of 4-cyanophenyl acrylate with glycidyl methacrylate were investigated, showing that the thermal stability of the copolymer increases with an increase in CPA content (P. Vijayanand et al., 2008).

  • Thermotropic and Solution Behavior in Polymer Science : Studies have explored the behavior of star and comb poly [11-(4'-cyanophenyl-4''-phenoxy) undecyl acrylates], providing insights into their thermotropic and solution properties (A. Kasko & C. Pugh, 2006).

properties

IUPAC Name

methyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMIJFSAZPYEZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(4-cyanophenyl)acrylate

CAS RN

67472-79-1
Record name methyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
A Maji, O Singh, S Singh, A Mohanty… - European Journal of …, 2020 - Wiley Online Library
A series of new unsymmetrical (XYC –1 type) palladacycles (C1–C4) were designed and synthesized with simple anchoring ligands L 1–4 H (L 1 H = 2‐((2‐(4‐methoxybenzylidene)‐1‐…
B Schmidt, R Berger - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
Acetanilides can be deacetylated and diazotized in situ, and subsequently used in Pd‐catalyzed coupling reactions without isolation of the diazonium intermediate. Heck reactions, …
Number of citations: 41 onlinelibrary.wiley.com
CH Lo, HM Lee - Organometallics, 2018 - ACS Publications
Two series of ligand precursors, based on imidazo[1,2-a]pyridine and C2-phenyl substituted imidazole moieties, were developed and synthesized in high yields, featuring an N-CH 2 (C…
Number of citations: 15 pubs.acs.org
MS Ghasemzadeh, B Akhlaghinia - Australian Journal of …, 2019 - CSIRO Publishing
The new ferromagnetic nanostructured FMMWCNTs@CPA@SMTU@PdII NPs (IV) as an eco-friendly heterogeneous nanocatalyst with a particle size of ~20–30 nm reported earlier by …
Number of citations: 12 www.publish.csiro.au
L Lei - Applied Organometallic Chemistry, 2019 - Wiley Online Library
A protocol is introduced for the preparation of a new cage‐like Pd–Schiff base organometallic complex supported on Fe 3 O 4 nanoparticles (Fe 3 O 4 @Schiff‐base‐Pd). The structure …
Number of citations: 11 onlinelibrary.wiley.com
T Gatzenmeier, PSJ Kaib, JB Lingnau… - … -Directed Lewis Acid … - kups.ub.uni-koeln.de
Unless otherwise stated, all reagents were purchased from commercial suppliers and used without further purification. For all reactions under argon, dried and degassed solvents were …
Number of citations: 2 kups.ub.uni-koeln.de
G Moura - 2008 - d-scholarship.pitt.edu
Passifloricin A, a natural product isolated from the tree Passiflora foetida is a polyol δ-lactone containing four stereocenters. The Fluorous Mixture Synthesis (FMS) of all eight …
Number of citations: 0 d-scholarship.pitt.edu
Y He, S Guo, X Zhang, X Fan - The Journal of Organic Chemistry, 2014 - ACS Publications
A one-pot procedure for the synthesis of 3-alkynylpyridines via a zinc-mediated tandem reaction of nitriles with propargyl bromides under extremely mild reaction conditions has been …
Number of citations: 12 pubs.acs.org
J Mao, D Liu, Y Li, J Zhao, G Rong, H Yan, G Zhang - Tetrahedron, 2015 - Elsevier
A practical and chemoselective method is described for the O-methylation of carboxylic acids. Dimethyl malonate, a low toxic and commercially available compound was found to be an …
Number of citations: 6 www.sciencedirect.com
G Moura-Letts - 2008 - search.proquest.com
A soluble fluorous palladacycle complex that promotes the Heck coupling and can be recovered and reused is reported herein. This complex promoted the Heck coupling of acrylates …
Number of citations: 2 search.proquest.com

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